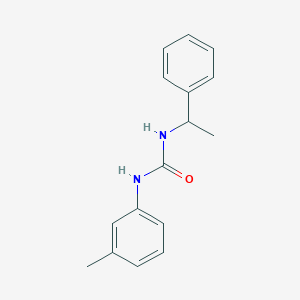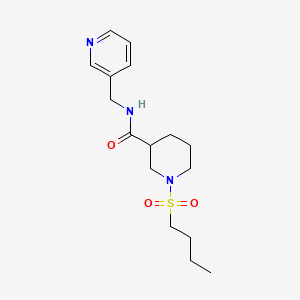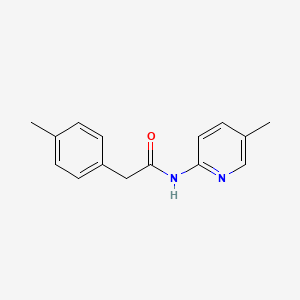
N-(3-methylphenyl)-N'-(1-phenylethyl)urea
Overview
Description
N-(3-methylphenyl)-N'-(1-phenylethyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as fenuron and is classified as a urea herbicide. The purpose of
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-(1-phenylethyl)urea involves the inhibition of photosynthesis in plants. This compound targets the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By inhibiting this complex, N-(3-methylphenyl)-N'-(1-phenylethyl)urea disrupts the energy production process in plants, leading to their death.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-(1-phenylethyl)urea has been shown to have several biochemical and physiological effects. In plants, this compound inhibits the synthesis of chlorophyll, which is essential for photosynthesis. This inhibition leads to the accumulation of reactive oxygen species, which can cause oxidative damage to plant cells. In humans, N-(3-methylphenyl)-N'-(1-phenylethyl)urea has been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its high potency and specificity. This compound has been shown to be effective in small concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-methylphenyl)-N'-(1-phenylethyl)urea is its toxicity. This compound can be harmful to both plants and animals if not handled properly, and precautions must be taken when working with it.
Future Directions
There are several future directions for the research and development of N-(3-methylphenyl)-N'-(1-phenylethyl)urea. One potential area of research is the development of new cancer therapies based on the anti-tumor properties of this compound. Another area of research is the development of new herbicides that are more effective and less toxic than current options. Additionally, the potential use of N-(3-methylphenyl)-N'-(1-phenylethyl)urea in the treatment of bacterial infections should be further explored. Overall, the future directions for N-(3-methylphenyl)-N'-(1-phenylethyl)urea research are promising, and this compound has the potential to make significant contributions to various fields of science.
Scientific Research Applications
N-(3-methylphenyl)-N'-(1-phenylethyl)urea has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-tumor properties and has been used in the development of cancer therapies. In agriculture, N-(3-methylphenyl)-N'-(1-phenylethyl)urea has been used as a herbicide to control weeds in crops. This compound has also been studied for its potential use in the treatment of bacterial infections.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJIGYLBGXGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5463958.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide](/img/structure/B5463965.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5463976.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-methoxy-N,3,5-trimethylbenzamide](/img/structure/B5463986.png)
![8-[2-(1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5463996.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464005.png)
![N,N'-1,2-ethanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B5464013.png)
![7-{[(4-methyl-2-pyrimidinyl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5464027.png)

![2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5464054.png)
![7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline](/img/structure/B5464058.png)
![5-ethyl-3-{[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B5464062.png)
![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)